

Dezapelisib Profile Summary

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

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The table below summarizes the core quantitative and structural data available for **Dezapelisib** (INCB040093) [1].

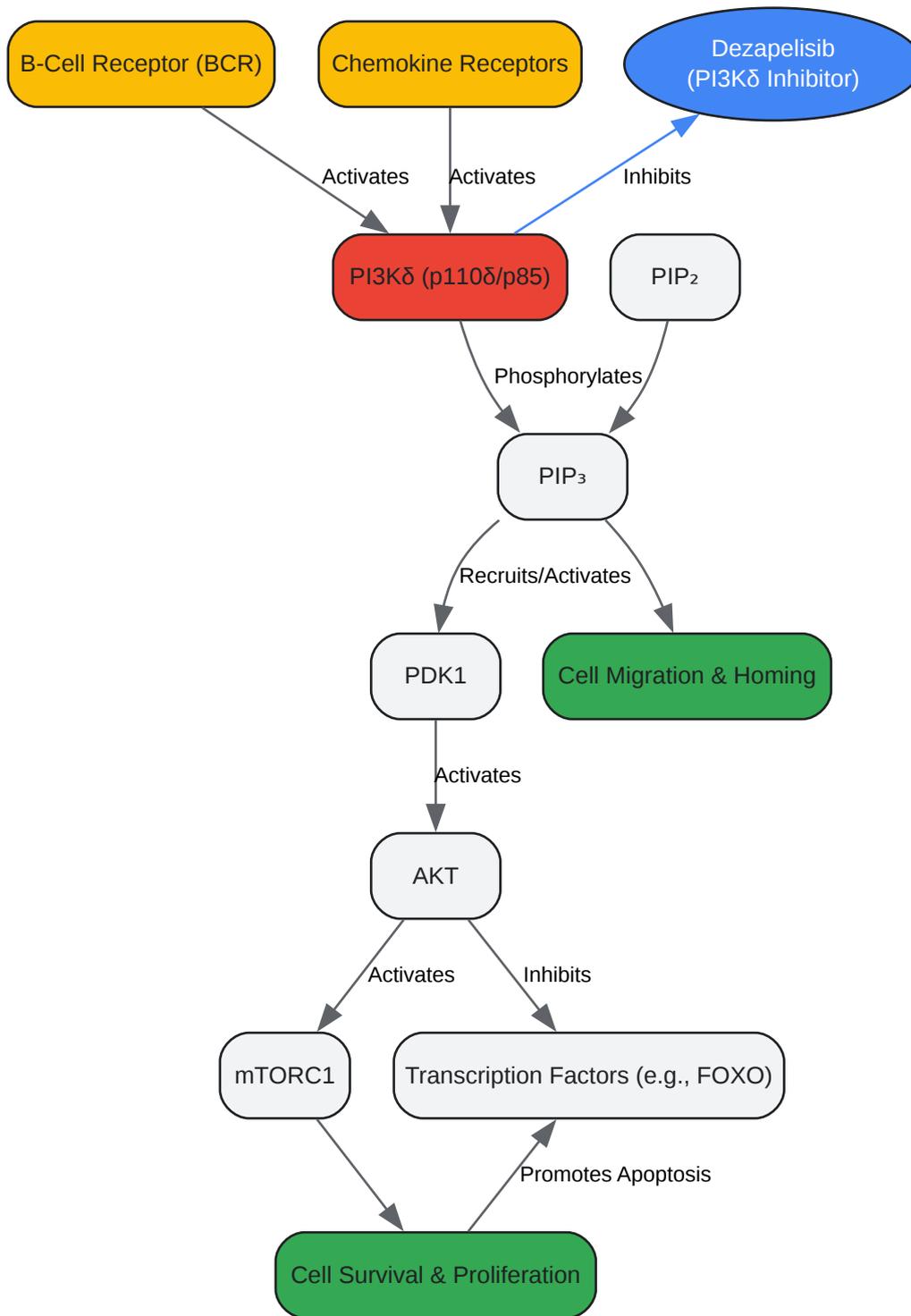
Property	Specification
Generic Name	Dezapelisib [1]
DrugBank Accession Number	DB16137 [1]
Modality	Small Molecule [1]
Status	Investigational [1]
Chemical Formula	C ₂₀ H ₁₆ FN ₇ OS [1]
Average Molecular Weight	421.45 g/mol [1]
Mechanism of Action	PI3K δ (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta isoform) inhibitor [1]
Primary Molecular Target	PIK3CD (UniProt ID O00329) [1]

Property	Specification
Related Clinical Trial	NCT02456675 (evaluating Dezapelisib alone and combined with Itacitinib in Relapsed/Refractory Hodgkin Lymphoma) [1]

Mechanism of Action and Pathway Context

Dezapelisib acts as a potent inhibitor of the **PI3K δ isoform** [1]. This isoform is part of the Class I PI3K family and is highly expressed in leukocytes (white blood cells), playing a critical role in immune cell development, function, and signaling [2] [3].

The diagram below illustrates the signaling pathway and the point of inhibition for PI3K δ inhibitors like **Dezapelisib**.



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Diagram 1: **Dezapelisib** inhibits PI3Kδ in the PI3K/AKT/mTOR signaling pathway, affecting B-cell survival and migration.

Research and Clinical Development Context

Dezapelisib was developed amid significant interest in targeting the PI3K pathway for cancer therapy [2]. Its investigation reflects a trend toward developing **isoform-specific inhibitors** to improve efficacy and reduce toxicity compared to earlier, less selective pan-PI3K inhibitors [2] [3].

- **Therapeutic Rationale:** In B-cell malignancies like Hodgkin Lymphoma and Chronic Lymphocytic Leukemia (CLL), signaling through the B-Cell Receptor (BCR) is a key driver of cancer cell proliferation and survival [3]. PI3K δ is a crucial signaling node immediately downstream of the BCR. By inhibiting PI3K δ , **Dezapelisib** disrupts these survival signals and can also impair the leukemia cells' ability to migrate and adhere to protective niches in the tumor microenvironment [3].
- **Clinical Challenge:** The clinical use of PI3K δ inhibitors, including idelalisib (the first FDA-approved drug in this class), has been associated with significant immune-mediated adverse events, such as severe diarrhea, colitis, hepatitis, and pneumonitis [3]. These toxicities are thought to be on-target effects, arising from the role of PI3K δ in regulatory T-cell function and other immune processes [3]. This has spurred research into combination therapies and intermittent dosing schedules to improve the safety profile of this drug class.

Future Research Directions

For researchers, several key areas remain relevant for molecules like **Dezapelisib** and the broader field of PI3K inhibition:

- **Combination Therapies:** Research focuses on rational combinations, such as with CDK4/6 inhibitors or other endocrine therapies, to overcome resistance in cancers [4].
- **Managing Resistance:** Tumors often develop resistance through compensatory activation of parallel pathways or mutations, which is a major focus of ongoing studies [2].
- **Novel Inhibitor Designs:** New approaches include dual PI3K/mTOR inhibitors (e.g., Gedatolisib) and PROteolysis-TArgeting Chimeras (PROTACs) aimed at achieving more complete pathway suppression and overcoming resistance [2] [4].
- **Biomarker Identification:** A critical goal is to identify robust biomarkers that predict which patients will respond best to therapy, moving beyond *PIK3CA* mutations for solid tumors [5].

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